molecular formula C11H12N2O3 B8506732 4-(4-Methoxyphenoxy)-3-methylisoxazol-5-amine

4-(4-Methoxyphenoxy)-3-methylisoxazol-5-amine

Cat. No.: B8506732
M. Wt: 220.22 g/mol
InChI Key: SEIPFMAHRSRHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxyphenoxy)-3-methylisoxazol-5-amine is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4-(4-methoxyphenoxy)-3-methyl-1,2-oxazol-5-amine

InChI

InChI=1S/C11H12N2O3/c1-7-10(11(12)16-13-7)15-9-5-3-8(14-2)4-6-9/h3-6H,12H2,1-2H3

InChI Key

SEIPFMAHRSRHFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1OC2=CC=C(C=C2)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of sodium hydride (60% dispersion in mineral oil, 52 mg, 1.3 mmol) in dry dimethylformamide (2.0 ml) was added 4-methoxyphenol (0.15 g, 1.2 mmol). After stirring the solution at room temperature of 10 min, 5-amino-4-bromo-3-methylisoxazole (0.20 g, 1.1 mmol) was added, followed by bis(triphenylphosphine)palladium(11) chloride (79 mg, 0.11 mmol). The mixture was heated to 50° C. for 2.5 h and then cooled to room temperature. The dark brown reaction mixture was worked up with ethyl acetate and 5% NaOH. The organic layer was dried with magnesium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on silica gel using 20% ethyl acetate in hexanes as eluent to give 0.13 g (51% yield) of 5-amino-4-(4-methoxyphenoxy)-3-methylisoxazole.
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
bis(triphenylphosphine)palladium(11) chloride
Quantity
79 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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